molecular formula C13H13N3O5S3 B2987062 Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2309588-64-3

Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2987062
CAS No.: 2309588-64-3
M. Wt: 387.44
InChI Key: YDVOLOZHPFRGED-UHFFFAOYSA-N
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Description

Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a thiophene ring, a piperazine ring, and a thiazole moiety, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the piperazine and thiazole groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other chemical products.

Comparison with Similar Compounds

  • Methyl 3-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

  • Methyl 3-((3-oxo-4-(benzothiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

  • Methyl 3-((3-oxo-4-(imidazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Uniqueness: Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit unique properties and interactions, making it a valuable compound for research and development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and diverse reactivity make it a versatile compound with promising potential in multiple fields.

Properties

IUPAC Name

methyl 3-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S3/c1-21-12(18)11-9(2-6-22-11)24(19,20)15-4-5-16(10(17)8-15)13-14-3-7-23-13/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVOLOZHPFRGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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